5-[(4-Iodophenoxy)methyl]-2-furaldehyde

Lipophilicity Drug design ADME

This 4-iodo-substituted furfural derivative is the critical high-logP (3.62) anchor for AQP1 cation conductance SAR studies. Its unique aryl iodide enables rapid, chemoselective diversification (Suzuki, Sonogashira) inaccessible with 5-PMFC or 5-CMFC. With a heavy-atom iodine (f''=6.85 e⁻), it provides superior phasing for AQP1 co-crystallography. Purchasing this single, ≥97% pure building block accelerates medicinal chemistry programs by eliminating multi-step analog synthesis.

Molecular Formula C12H9IO3
Molecular Weight 328.1 g/mol
CAS No. 832738-06-4
Cat. No. B3286786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Iodophenoxy)methyl]-2-furaldehyde
CAS832738-06-4
Molecular FormulaC12H9IO3
Molecular Weight328.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC2=CC=C(O2)C=O)I
InChIInChI=1S/C12H9IO3/c13-9-1-3-10(4-2-9)15-8-12-6-5-11(7-14)16-12/h1-7H,8H2
InChIKeyNEUDFFJBVXPXEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(4-Iodophenoxy)methyl]-2-furaldehyde (CAS 832738-06-4): What Procurement Teams Need to Know Before Ordering This Halogenated Furan Aldehyde Building Block


5-[(4-Iodophenoxy)methyl]-2-furaldehyde (CAS 832738-06-4) is a heterocyclic building block belonging to the 5-(phenoxymethyl)furan-2-carbaldehyde family. It consists of a furan-2-carbaldehyde core linked via a methyleneoxy bridge to a 4-iodophenyl ring [1]. The compound has a molecular formula of C₁₂H₉IO₃ and a molecular weight of 328.10 g·mol⁻¹ [2]. It is primarily supplied as a research chemical for medicinal chemistry and chemical biology applications, with typical commercial purity of 95–97% . Structurally, it is the 4-iodo-substituted analog of the better-characterized 5-PMFC (5-(phenoxymethyl)furan-2-carbaldehyde, CAS 685904-18-1), which has been identified as the most potent inhibitor of aquaporin-1 (AQP1) cation conductance within a panel of furan-based anti-sickling agents [3].

Why 5-[(4-Iodophenoxy)methyl]-2-furaldehyde Cannot Be Swapped with 5-PMFC, 5-CMFC, or the Bromo Analog Without Consequence


Within the 5-(phenoxymethyl)furan-2-carbaldehyde series, para-substitution on the phenoxy ring fundamentally alters both physicochemical and electronic properties. The iodo substituent increases the computed octanol-water partition coefficient (logP) by approximately 1.3 log units relative to the unsubstituted 5-PMFC (logP 3.62 vs. 2.36) [1] and by roughly 0.8 log units relative to the 4-chloro analog 5-CMFC (logP 3.62 vs. 2.84) [2], substantially shifting lipophilicity-driven parameters such as membrane permeability and non-specific protein binding. The molecular weight increases from 202.2 g·mol⁻¹ (5-PMFC) to 328.1 g·mol⁻¹ (iodo analog), a ~62% mass gain that affects dosing calculations, molar-based assay preparation, and detection sensitivity in mass spectrometry . Critically, published structure-activity relationship (SAR) data on AQP1 cation conductance inhibition demonstrate that halogen identity on the phenoxy ring directly modulates pharmacological potency—with 5-CMFC exhibiting markedly different efficacy than 5-PMFC [3]—meaning that the non-iodinated analogs cannot serve as experimental surrogates for the iodo compound without validation.

5-[(4-Iodophenoxy)methyl]-2-furaldehyde — Head-to-Head Comparative Evidence for Scientific Selection


LogP Comparison: Iodo Analog Is 1.3 Log Units More Lipophilic Than Unsubstituted 5-PMFC

The computed logP of 5-[(4-iodophenoxy)methyl]-2-furaldehyde is 3.62 [1], compared with 2.36 for the unsubstituted parent compound 5-PMFC [2] and 2.84 for the 4-chloro analog 5-CMFC [3]. This represents a ΔlogP of +1.26 over 5-PMFC and +0.78 over 5-CMFC. The 4-bromo analog has a reported logP of 3.36–3.43 , making the iodo compound approximately 0.2–0.3 log units more lipophilic than even the bromo derivative.

Lipophilicity Drug design ADME

Molecular Weight Differentiation: 62% Mass Increase Over 5-PMFC Enables Distinct Detection and Crystallographic Applications

The molecular weight of the target compound is 328.1 g·mol⁻¹ (monoisotopic mass 327.96 Da) [1], compared with 202.2 g·mol⁻¹ for 5-PMFC , 236.7 g·mol⁻¹ for 5-CMFC [2], and 281.1 g·mol⁻¹ for the 4-bromo analog . The iodine atom contributes approximately 125.9 Da to the molecular mass. The molar refractivity is 69.35 cm³ [1], substantially higher than that of the non-halogenated or chloro-substituted analogs, reflecting greater electron polarizability.

Mass spectrometry X-ray crystallography Heavy-atom derivatization

Topological Polar Surface Area Is Conserved Across Halogen Series (39.4 Ų), Indicating That Lipophilicity Gain Does Not Sacrifice Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) of 5-[(4-iodophenoxy)methyl]-2-furaldehyde is 39.44 Ų [1], identical to the TPSA of 5-PMFC (39.44 Ų) and 5-CMFC (39.4 Ų) [2]. All three compounds have zero hydrogen bond donors and three hydrogen bond acceptors [1][2]. The TPSA falls well below the 60 Ų threshold commonly associated with good oral bioavailability and below the 90 Ų threshold for blood-brain barrier penetration. This conservation of polar surface area across the halogen series means that the increased logP of the iodo analog is not accompanied by a reduction in hydrogen-bonding capacity.

Physicochemical profiling Blood-brain barrier permeability Drug-likeness

Iodo Substituent as a Superior Synthetic Handle: Aryl C–I Bond Enables Chemoselective Cross-Coupling Inaccessible to 5-PMFC, 5-CMFC, and 5-NMFC

The aryl C–I bond in 5-[(4-iodophenoxy)methyl]-2-furaldehyde provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Negishi) with significantly higher oxidative addition rates compared with the C–Cl bond in 5-CMFC or the C–Br bond in the bromo analog [1]. The C–H bond in 5-PMFC and the C–NO₂ bond in 5-NMFC are essentially unreactive under standard cross-coupling conditions, making those analogs unsuitable for this diversification strategy [2]. While direct comparative oxidative addition rate constants for this specific scaffold are not published, the well-established reactivity order for aryl halides in Pd(0)-catalyzed cross-coupling is Ar–I > Ar–Br > Ar–Cl >> Ar–H [1].

Cross-coupling chemistry Late-stage functionalization Medicinal chemistry diversification

AQP1 Ion Channel SAR Context: Halogen Identity on the Phenoxy Ring Directly Modulates Pharmacological Activity, Positioning the Iodo Analog as an Untested but Chemically Distinct Candidate

In the only published head-to-head comparison of 5-(phenoxymethyl)furan-2-carbaldehyde analogs for AQP1 cation conductance inhibition, 5-PMFC achieved 98% block of the AQP1 ion current at 100 µM, while 5-CMFC (4-chloro analog) showed significantly weaker inhibition (5-PMFC > VZHE006 > 5-CMFC ≥ 5-NMFC) [1]. This SAR demonstrates that para-substitution on the phenoxy ring is a critical determinant of AQP1 inhibitory potency. The iodo analog has not been directly tested in this assay system. In a separate endometrial cancer study, 5-PMFC at 0.5 mM inhibited transwell invasiveness by ~55% in Ishikawa cells and ~77% in MFE-280 cells [2].

Aquaporin-1 inhibition Sickle cell disease Cancer cell invasion

Where 5-[(4-Iodophenoxy)methyl]-2-furaldehyde Delivers Differentiated Value: Evidence-Backed Application Scenarios


Aquaporin-1 (AQP1) Ion Channel SAR Expansion Programs in Sickle Cell Disease and Oncology

Building on the demonstrated potency of 5-PMFC as an AQP1 cation conductance inhibitor (98% block at 100 µM) and the established SAR gradient across 5-PMFC, 5-CMFC, and 5-NMFC [1], the 4-iodo analog serves as the logical next probe to test the effect of increased halogen size and lipophilicity on AQP1 pharmacology. Its logP of 3.62 (vs. 2.36 for 5-PMFC) predicts enhanced membrane partitioning, which may alter the effective local concentration at the AQP1 ion channel pore within the lipid bilayer. The compound's increased molecular weight and distinct electron density profile also make it suitable for co-crystallization trials with AQP1 for structural studies [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Focused Library Synthesis

The aryl iodide functionality of 5-[(4-iodophenoxy)methyl]-2-furaldehyde enables chemoselective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at the para-position of the phenoxy ring—a diversification strategy inaccessible with 5-PMFC (Ar–H) or 5-NMFC (Ar–NO₂) and significantly more efficient than with 5-CMFC (Ar–Cl) [3]. This allows medicinal chemistry teams to purchase a single intermediate and generate diverse analog libraries in one synthetic step, reducing procurement complexity and accelerating SAR exploration. The aldehyde group at the 2-position of the furan ring remains available for parallel functionalization (reductive amination, Grignard addition, Knoevenagel condensation) .

Heavy-Atom Derivatization for Protein X-ray Crystallography Phasing

With a monoisotopic mass of 327.96 Da and the strong anomalous scattering signal of iodine (f'' = 6.85 e⁻ at Cu Kα wavelength), this compound is suitable as a heavy-atom derivative for SAD or MIR phasing in protein crystallography [4]. The iodo analog provides superior phasing power compared with the bromo analog (f'' = 1.28 e⁻) or the chloro analog (f'' = 0.70 e⁻). Its molecular weight of 328.1 g·mol⁻¹ places it within the optimal range for detecting specific binding via mass shift in intact protein mass spectrometry experiments [5]. The compound's zero hydrogen bond donors and TPSA of 39.44 Ų predict passive membrane permeability, facilitating cellular target engagement studies.

Physicochemical Probe for Lipophilicity-Driven ADME Studies Within the Furan Aldehyde Series

The conserved TPSA (39.44 Ų) and hydrogen bond donor/acceptor counts across the 5-PMFC, 5-CMFC, and 4-iodo series [2], combined with the wide logP range (2.36 to 3.62), make this compound series well-suited for systematic evaluation of lipophilicity effects on ADME parameters—including microsomal stability, plasma protein binding, and Caco-2 permeability—without confounding changes in polar surface area. The iodo compound anchors the high-lipophilicity end of this continuum, providing the maximal dynamic range for detecting logP-dependent trends.

Quote Request

Request a Quote for 5-[(4-Iodophenoxy)methyl]-2-furaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.